Strychnine sulfate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H22N2O2.H2O4S.5H2O/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4;;;;;/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4);5*1H2/t2*13-,16-,17-,19-,20-,21+;;;;;;/m00....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQUTDUZMOOVST-ZKOSLKCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60491-10-3 | |

| Record name | Strychnine sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060491103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRYCHNINE SULFATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8109DYZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Strychnine Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine, a highly toxic indole alkaloid derived from the seeds of the Strychnos nux-vomica tree, has a long and storied history, transitioning from a medicinal agent in small doses to a widely recognized pesticide and neurotoxin.[1] This guide, intended for a scientific audience, provides a detailed exploration of the molecular mechanism of action of its sulfate pentahydrate salt. Understanding the precise interactions of strychnine with its biological targets is crucial for toxicological studies, the development of potential antidotes, and for its continued use as a research tool in neuroscience to probe the intricacies of inhibitory neurotransmission.

Strychnine sulfate pentahydrate's primary mechanism of action lies in its potent and selective antagonism of glycine receptors, a key component of inhibitory neurotransmission in the central nervous system.[2][3] By disrupting this fundamental process, strychnine induces a state of profound neuronal hyperexcitability, leading to the characteristic and severe symptoms of poisoning.

The Molecular Target: The Glycine Receptor

The glycine receptor (GlyR) is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and serotonin type-3 receptors.[4][5] These receptors are critical for mediating fast synaptic transmission. GlyRs are pentameric structures composed of various combinations of four alpha (α1-α4) and one beta (β) subunits, which assemble around a central chloride ion-permeable pore.[6][7] The subunit composition of the receptor determines its pharmacological and physiological properties.[4] In the mature central nervous system, particularly the spinal cord and brainstem, glycine is the primary inhibitory neurotransmitter.[8][9]

Upon binding of the agonist, glycine, the GlyR undergoes a conformational change, opening the chloride channel.[8] The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.[8]

The Core Mechanism: Competitive Antagonism

Strychnine exerts its neurotoxic effects by acting as a highly selective and competitive antagonist at the glycine binding site on the GlyR.[10][11] This means that strychnine binds to the same site as glycine but does not activate the receptor. Instead, it physically blocks glycine from binding, thereby preventing the opening of the chloride channel.[12] This competitive antagonism effectively removes the "off switch" for motor neurons, leading to a state of disinhibition.[13]

The interaction between strychnine and the GlyR is non-covalent and reversible.[1] However, strychnine possesses a very high affinity for the receptor, making it a potent antagonist even at low concentrations.[9] This high affinity has historically made radiolabeled strychnine a valuable tool for studying the distribution and properties of glycine receptors in the central nervous system.[9]

Signaling Pathway: Glycinergic Inhibition and its Blockade by Strychnine

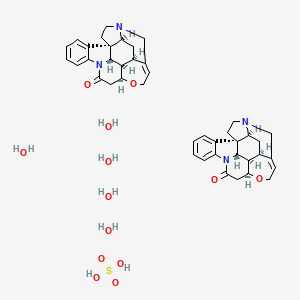

The following diagram illustrates the normal inhibitory signaling pathway mediated by glycine and how strychnine disrupts this process.

Caption: Glycinergic inhibition and its blockade by strychnine.

Physiological Consequences of Glycine Receptor Blockade

The disinhibition of motor neurons in the spinal cord and brainstem by strychnine leads to an exaggerated response to sensory stimuli.[10] This results in a progressive cascade of debilitating physiological effects, culminating in death if untreated.

Initial Symptoms

The onset of symptoms after strychnine ingestion is typically rapid, occurring within 15 to 60 minutes.[1][13] Initial signs include restlessness, agitation, apprehension, and muscle twitching.[3][14] A heightened state of sensory awareness is common, where minimal stimuli such as a sudden noise, bright light, or even a light touch can trigger severe and painful muscle spasms.[10]

Convulsive Stage

As the poisoning progresses, the muscle twitching intensifies into violent, generalized convulsions.[1] These convulsions are unique in that they are tonic, meaning they involve the simultaneous contraction of both agonist and antagonist muscles.[10] This leads to characteristic postures, including:

-

Opisthotonus: A dramatic arching of the back and neck due to the powerful contraction of the extensor muscles.[10]

-

Risus sardonicus: A sardonic grin caused by the sustained contraction of facial muscles.[10]

-

Trismus: Lockjaw resulting from spasms of the jaw muscles.[1]

Unlike epileptic seizures, the individual often remains conscious and aware during these convulsions, experiencing excruciating pain.[2][10]

Terminal Effects

Repeated and prolonged convulsions lead to a cascade of life-threatening complications, including:

-

Respiratory failure: The primary cause of death is asphyxia due to the paralysis of the respiratory muscles.[1][11]

-

Hyperthermia: Intense muscular activity generates excessive heat.[10]

-

Rhabdomyolysis: The breakdown of skeletal muscle tissue, which releases myoglobin into the bloodstream.[10]

-

Myoglobinuric renal failure: The released myoglobin can damage the kidneys, leading to acute renal failure.[10]

-

Metabolic acidosis: A buildup of lactic acid from anaerobic muscle metabolism during convulsions.[10]

Death can occur within 15 to 30 minutes of exposure to a high dose.[1]

Quantitative Toxicological and Pharmacokinetic Data

The potency and toxicity of strychnine are well-documented. The following table summarizes key quantitative data relevant to its mechanism of action and toxicological profile.

| Parameter | Value | Species | Source(s) |

| Binding Affinity (Ki) | 30 nM (0.03 µM) | Rat (spinal cord) | [1] |

| Oral LD50 | 2 mg/kg | Mouse | [1] |

| 16 mg/kg | Rat | [1] | |

| 0.5 mg/kg | Cat | [1] | |

| 0.5 mg/kg | Dog | [1] | |

| Minimum Lethal Dose (Oral) | 30-120 mg (approx. 1 mg/kg) | Human | [1][10] |

| Biological Half-life | ~10 hours | Human | [1] |

| Volume of Distribution (Vd) | 13 L/kg | Human | [10][11] |

Experimental Protocols for Investigating Strychnine's Mechanism of Action

A cornerstone of understanding strychnine's mechanism of action is the ability to demonstrate its effects in a controlled laboratory setting. The following protocols outline two key experimental approaches: a whole-cell patch-clamp electrophysiology assay to directly measure the inhibition of glycine-induced currents, and a competitive radioligand binding assay to determine its binding affinity for the glycine receptor.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to the application of glycine and the inhibitory effects of strychnine.

Objective: To determine the concentration of strychnine required to inhibit 50% of the maximal glycine-induced current (IC50).

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human homomeric alpha1 glycine receptor (GlyRα1).[5]

Solutions and Reagents:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).

-

Glycine Stock Solution: 100 mM in deionized water.

-

This compound Stock Solution: 10 mM in deionized water.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect cells with a plasmid encoding the human GlyRα1 subunit using a suitable transfection reagent. Allow 24-48 hours for receptor expression.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with adherent transfected cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Seal Formation: Approach a single, healthy-looking cell with the recording pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Glycine Application: Apply a saturating concentration of glycine (e.g., 1 mM) to the cell using a rapid application system to evoke a maximal inward chloride current.

-

Strychnine Application: After a washout period and return to baseline, co-apply glycine with varying concentrations of strychnine.

-

Data Acquisition and Analysis: Record the peak amplitude of the glycine-induced current in the absence and presence of each strychnine concentration. Normalize the current amplitudes to the control response (glycine alone). Plot the normalized current as a function of the logarithm of the strychnine concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of strychnine for the glycine receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of strychnine for the glycine receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in glycine receptors (e.g., rodent spinal cord or brainstem) in ice-cold sucrose buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Resuspend the final membrane pellet in a suitable buffer (e.g., 0.05 M sodium-potassium phosphate buffer, pH 7.4).

-

Binding Assay: In a multi-well plate, combine aliquots of the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]strychnine), and varying concentrations of unlabeled strychnine. To determine non-specific binding, include wells with a high concentration of unlabeled glycine (e.g., 1 mM).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each strychnine concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the strychnine concentration to generate a competition curve. Determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for electrophysiological and binding assays.

Conclusion

The mechanism of action of this compound is a classic example of competitive antagonism at a critical neurotransmitter receptor. Its high-affinity and selective blockade of the inhibitory glycine receptor in the central nervous system leads to a state of uncontrolled neuronal excitation, manifesting as severe convulsions and ultimately, respiratory failure. The detailed understanding of this mechanism, facilitated by experimental techniques such as patch-clamp electrophysiology and radioligand binding assays, not only provides a basis for understanding its profound toxicity but also underscores the vital role of glycinergic inhibition in motor control. For researchers, scientists, and drug development professionals, strychnine remains a powerful tool for elucidating the structure, function, and pharmacology of the glycine receptor, and for exploring the broader principles of synaptic inhibition and its disruption in pathological states.

References

- Lynch, J. W. (2004). Molecular Structure and Function of the Glycine Receptor Chloride Channel. Physiological Reviews, 84(4), 1051–1095. [Link]

- Rajendra, S., Lynch, J. W., & Schofield, P. R. (1997). The glycine receptor. Pharmacology & Therapeutics, 73(2), 121-146. [Link]

- Wikipedia. (2024). Strychnine. In Wikipedia. [Link]

- Olson, K. R. (Ed.). (2018). Poisoning & Drug Overdose (7th ed.).

- O'Malley, R. (2022). Strychnine Toxicity. In StatPearls.

- Life in the Fastlane. (2020). Strychnine Toxicity. [Link]

- Patel, M. K., & Gonzalez, M. I. (2012). Strychnine Poisoning. EMRA. [Link]

- Du, J., Lu, W., Wu, S., Cheng, Y., & Gouaux, E. (2015). Glycine receptor mechanism elucidated by cryo-EM.

- Tariq, H., & Kj, A. (2023). Glycine receptors: Structure, function, and therapeutic implications. Journal of Advanced Research, 50, 1-13. [Link]

- Haughey, N. J., Liu, D., & Patrick, J. W. (2004). Mechanisms of homomeric alpha1 glycine receptor endocytosis. Journal of Neurochemistry, 91(4), 859-870. [Link]

- Centers for Disease Control and Prevention. (2018). Strychnine. [Link]

- The National Institute for Occupational Safety and Health (NIOSH). (2021). Strychnine: Biotoxin. [Link]

- The Ten Main Symptoms of Strychnine Poisoning. (n.d.). [Link]

- Wikipedia. (2023). Strychnine poisoning. In Wikipedia. [Link]

- Taylor & Francis Online. (n.d.). Glycine receptor antagonist. [Link]

- Dutertre, S., Becker, C. M., & Betz, H. (2012). Inhibitory Glycine Receptors: An Update. Neuropharmacology, 63(6), 1100–1105. [Link]

- LookChem. (n.d.).

- Zhu, H., & Gouaux, E. (2021). Architecture and assembly mechanism of native glycine receptors.

- Young, A. B., & Snyder, S. H. (1973). Strychnine Binding Associated with Glycine Receptors of the Central Nervous System. Proceedings of the National Academy of Sciences, 70(10), 2832-2836. [Link]

- Breitinger, H. G., & Breitinger, U. (2020). Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. Frontiers in Molecular Neuroscience, 13, 14. [Link]

- Ahring, P. K., Jensen, M. L., & Strømgaard, K. (2006). Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors. European journal of pharmacology, 541(1-2), 1-8. [Link]

- Axol Bioscience. (n.d.).

- Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]

- FIVEphoton Biochemicals. (n.d.).

- Jeon, J., et al. (2016). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. Frontiers in Plant Science, 7, 993. [Link]

- Slideshare. (n.d.). Patch clamp - effect of compounds on glycine-evoked currents. [Link]

- International Programme on Chemical Safety. (1990). Strychnine (PIM 507). [Link]

- U.S. National Library of Medicine. (n.d.). Strychnine. In PubChem. [Link]

- Young, A. B., & Snyder, S. H. (1973). Strychnine Binding Associated with Glycine Receptors of the Central Nervous System. Proceedings of the National Academy of Sciences of the United States of America, 70(10), 2832–2836. [Link]

- ResearchGate. (n.d.).

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

- The National Institute for Occupational Safety and Health (NIOSH). (1994). Strychnine - IDLH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glycine receptor modulating antibody predicting treatable stiff-person spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. pnas.org [pnas.org]

- 7. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch clamp - effect of compounds on glycine-evoked currents | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Strychnine sulfate pentahydrate chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of Strychnine Sulfate Pentahydrate

Authored by: A Senior Application Scientist

Introduction

Strychnine, an indole alkaloid, has a storied history, from its origins in the seeds of the Strychnos nux-vomica tree to its use as a rodenticide and its pivotal role in neurobiological research.[1][2][3] This guide focuses on the hydrated sulfate salt, this compound, a form frequently utilized in research due to its increased solubility in aqueous solutions compared to the free base.[1] As a potent and highly specific competitive antagonist of glycine receptors, it remains an invaluable tool for scientists investigating the intricacies of the central nervous system, particularly inhibitory neurotransmission.[2][4]

This document provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for experimental design, safety protocol development, and analytical method implementation.

Chemical Identity and Core Properties

This compound is the hydrated sulfate salt of the alkaloid strychnine.[5] Its chemical structure consists of two strychnine molecules, one sulfate ion, and five molecules of water of hydration.

Molecular Structure

The complex, heptacyclic structure of the strychnine molecule is fundamental to its biological activity. The sulfate salt form enhances its utility in laboratory settings.

Caption: Molecular association in this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for preparing solutions, designing experiments, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 60491-10-3 | [2][6][7] |

| Molecular Formula | C₄₂H₄₄N₄O₄·H₂SO₄·5H₂O | [1][2][6] |

| Molecular Weight | 856.99 g/mol | [1][2][6][8] |

| Appearance | White to almost white or very pale yellow crystalline powder.[2][6][9][10] | [2][6][9][10] |

| Odor | Odorless | [9] |

| pH | 5.5 (in a 1:100 aqueous solution) | [5][9][11] |

| Melting Point | Decomposes at ~200°C (392°F) (for anhydrous form). Data for pentahydrate is not readily available.[12] | [12] |

| Purity | Typically >97.0%[1][6] or ≥99% (by titration).[2] | [1][2][6] |

Solubility and Crystal Structure

The arrangement of molecules in the solid state and their interaction with solvents are defining characteristics that influence bioavailability, stability, and formulation.

Solubility Profile

Unlike the strychnine free base which is poorly soluble in water, the sulfate salt is moderately soluble.[1][11] This property is the primary reason for its use in preparing aqueous stock solutions for research.

-

Water : Soluble, with a reported solubility of 29 g/L.[1]

-

Alcohol : Slightly soluble.[1]

-

Ether : Insoluble.[1]

-

DMSO : Slightly soluble.[5]

-

Methanol : Sparingly soluble.[5]

Experimental Insight: The pH of the aqueous medium can significantly impact the solubility of strychnine salts. In basic conditions, the salt can convert to the less soluble free base, potentially causing precipitation. Therefore, maintaining a neutral to slightly acidic pH is crucial for solution stability.

Crystal and Hydrate Forms

This compound crystallizes in the monoclinic system with the space group C2.[13] The crystal structure is complex, and research has shown that strychnine sulfate can form at least eight different hydrate forms (HyA–HyH).[14] The "pentahydrate" (HyA) is one of the most stable forms under ambient conditions (20–60% relative humidity).[14]

Causality Behind Hydrate Stability: The stability and interconversion of these hydrate forms are highly dependent on environmental factors, particularly relative humidity (RH) and temperature.[5][14] The water molecules play an essential role in stabilizing the crystal lattice.[14] Attempts to create a crystalline water-free form through drying have been unsuccessful, highlighting the integral nature of hydration for its crystalline structure.[14] This is a critical consideration for long-term storage and handling, as fluctuations in humidity can lead to changes in the material's physical state and potentially its reactivity.

Stability and Handling

Understanding the chemical stability and incompatibilities of this compound is paramount for ensuring both experimental integrity and personnel safety.

Chemical Stability

The compound is generally stable under proper storage conditions.[9][10][15] However, it exhibits specific sensitivities:

-

Light Sensitivity : The compound is light-sensitive and should be stored protected from light to prevent degradation.[12][15][16]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, and alkalies.[9][10][16] Contact with alkaline substances (alkali carbonates, bicarbonates) can cause the precipitation of the strychnine free base.[12][17] It is also incompatible with a range of other compounds including bromides, iodides, and tannic acid.[12][17]

Recommended Storage and Handling

Given its high toxicity, stringent protocols must be followed.

-

Storage : Store in a cool, dry, well-ventilated, and securely locked location, accessible only to authorized personnel.[10][16][18] Keep containers tightly closed and protected from light.[12][18]

-

Handling : All manipulations should be performed in a designated area, preferably within a laboratory fume hood, to avoid inhalation of dust.[18][19] Use appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[19][20] Do not eat, drink, or smoke when handling this product.[1][20]

Toxicological Profile and Mechanism of Action

Strychnine is a potent neurotoxin with a well-characterized mechanism of action.[1] Its toxicity is the basis for its historical use as a pesticide and the extreme caution required for its handling.

Mechanism of Action: Glycine Receptor Antagonism

Strychnine exerts its toxic effects by acting as a competitive antagonist at postsynaptic glycine receptors, primarily in the spinal cord and brainstem.[2][4]

Caption: Strychnine's competitive antagonism of the glycine receptor.

Glycine is a major inhibitory neurotransmitter that modulates motor neuron activity.[4] By blocking glycine's binding site, strychnine prevents the influx of chloride ions that would normally hyperpolarize and inhibit the postsynaptic neuron. This disinhibition results in a state of hyperexcitability, leading to uncontrolled muscle contractions, reflex convulsions, and ultimately, death by asphyxia due to paralysis of respiratory muscles.[3][4][15]

Acute Toxicity

-

Routes of Exposure : Poisoning can occur through ingestion, inhalation, or absorption through mucous membranes.[3]

-

Onset : Symptoms can appear rapidly, within 15 to 60 minutes of exposure.[17][21]

-

Symptoms : Early signs include muscle stiffness, twitching, and anxiety.[21][22] These progress to severe, painful convulsions, which can be triggered by minimal sensory stimuli (sound, touch, or light).[3][21]

-

Lethal Dose : The minimum lethal oral dose in adults is estimated to be between 30–120 mg.[3]

Emergency Response is Critical: Exposure to strychnine is a medical emergency. Immediate medical attention is required. Decontamination of skin and removal from the source of exposure must be performed promptly by emergency personnel wearing appropriate protective gear.[17]

Analytical Methodologies

The accurate detection and quantification of strychnine are crucial in forensic toxicology, clinical analysis, and research.[2] Modern analytical techniques offer high sensitivity and specificity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of sample preparation is critical for isolating strychnine from complex biological matrices like blood or tissue. LLE is a robust and widely used method.[4][23]

Protocol Rationale: This multi-step process is designed to selectively isolate the basic strychnine molecule from acidic and neutral interferences. The initial extraction into an organic solvent separates it from the bulk aqueous matrix. The acid wash then removes any co-extracted basic impurities, while strychnine (as a protonated salt) moves into the acidic aqueous phase. Finally, making the solution alkaline deprotonates the strychnine, allowing it to be re-extracted into a clean organic phase, thus concentrating and purifying the analyte for analysis.

Step-by-Step Protocol:

-

Alkalinization : Adjust the pH of the biological sample (e.g., 1 mL of blood or urine) to be alkaline (pH 9-10) using a suitable base like ammonium hydroxide. This converts the strychnine salt to its free base form, which is more soluble in organic solvents.

-

Initial Extraction : Add an appropriate organic solvent mixture (e.g., chloroform/isopropanol). Vortex vigorously for 2 minutes to ensure thorough mixing and transfer of strychnine into the organic phase.

-

Phase Separation : Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Collection : Carefully transfer the organic (lower) layer to a clean tube. Repeat the extraction (steps 2-4) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

-

Acid Wash (Clean-up) : Add a dilute acid (e.g., 0.1 N H₂SO₄) to the combined organic extracts. Vortex and centrifuge. The strychnine will move into the acidic aqueous (upper) layer as a salt. Discard the organic layer.[4][23]

-

Re-extraction : Make the remaining acidic aqueous layer alkaline again with a base. Perform a final extraction into a fresh portion of the organic solvent.

-

Evaporation : Evaporate the final organic extract to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).[4]

-

Reconstitution : Reconstitute the dried residue in a small, precise volume of mobile phase (for LC) or a suitable solvent (for GC) immediately prior to analysis.[4]

Instrumental Analysis Workflow

The gold standard for strychnine analysis is chromatography coupled with mass spectrometry, which provides definitive identification and quantification.

Caption: General workflow for the analysis of strychnine in biological samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A highly specific and sensitive technique. A typical GC column would be an HP-5MS or similar, with an oven program designed to elute strychnine effectively.[4][23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Considered the gold standard for its exceptional sensitivity and specificity, requiring minimal sample volume.[4] Analysis is typically performed using a C18 reversed-phase column with a gradient mobile phase of water and acetonitrile containing formic acid, coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[4]

References

- Strychnine Sulfate Pentahydr

- Bokhoven, C., Schoone, J. C., & Bijvoet, J. M. (1951). The Fourier synthesis of the crystal structure of strychnine sulphate pentahydrate. Acta Crystallographica, 4(3), 275-280.

- SAFETY DATA SHEET: Strychnine Sulfate Pentahydr

- STRYCHNINE SULFATE PENTAHYDR

- STRYCHNINE SULFATE PENTAHYDR

- STRYCHNINE SULFATE PENTAHYDR

- STRYCHNINE SULF

- Strychnine Sulfate (CAS 60491-10-3). Tokyo Chemical Industry (India) Pvt. Ltd..

- Strychnine sulfate pentahydr

- Safety D

- MATERIAL SAFETY DATA SHEETS STRYCHNINE SULFATE.

- SAFETY DATA SHEET: Strychnine hemisulf

- HAZARD SUMMARY: STRYCHNINE SULF

- Strychnine. Wikipedia.

- Strychnine (CID 441071). PubChem, NIH.

- Strychnine sulfate pentahydr

- strychnine sulf

- Analytical Methods for the Detection of Strychnine in Biological Samples. Benchchem.

- Strychnine-Sulfate-Pentahydr

- Strychnine sulfate pentahydr

- STRYCHNINE SULF

- Strychnine: Biotoxin. NIOSH, CDC.

- Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports. PubMed.

- The Eight Hydrates of Strychnine Sulf

Sources

- 1. Strychnine Sulfate | 60491-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Strychnine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound (60491-10-3) for sale [vulcanchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | C42H56N4O13S | CID 76965789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. The Eight Hydrates of Strychnine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lookchem.com [lookchem.com]

- 16. This compound | 6101-43-5 [chemicalbook.com]

- 17. STRYCHNINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. carlroth.com [carlroth.com]

- 21. Strychnine: Biotoxin | NIOSH | CDC [cdc.gov]

- 22. nj.gov [nj.gov]

- 23. Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

Strychnine sulfate pentahydrate solubility in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility of Strychnine Sulfate Pentahydrate

Executive Summary

Strychnine sulfate, a salt of the highly toxic alkaloid strychnine, sees application in specific areas of neurobiological research and as a chemical standard. For researchers, scientists, and drug development professionals, a comprehensive understanding of its aqueous solubility is paramount for preparing accurate solutions, developing analytical methods, and ensuring experimental reproducibility. This guide provides a detailed examination of the physicochemical properties of this compound, the critical factors governing its behavior in aqueous media, and robust methodologies for its solubility determination.

This document moves beyond simple data recitation to explore the causal mechanisms behind the observed solubility profile. A key focus is the compound's complex hydration behavior, a recently elucidated phenomenon that significantly impacts its physical properties. We present not only established solubility data but also the detailed experimental protocols required to validate these findings, ensuring a self-validating and trustworthy framework for laboratory application.

Chapter 1: Physicochemical Characterization of this compound

Strychnine is a monoterpenoid indole alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1] While the free base is poorly soluble in water, its salt forms, such as the sulfate, exhibit significantly enhanced aqueous solubility.[1][2] The commercially available form is typically the pentahydrate, a white to pale yellow crystalline powder.[1][3]

A crucial aspect of this compound's physical chemistry is its propensity to form multiple hydrates. Recent research has identified at least eight distinct hydrate forms (designated HyA through HyH), with the common "pentahydrate" often being a specific form labeled HyA or HyC.[4][5] These hydrates can interconvert depending on ambient relative humidity (RH) and temperature.[4][5] For instance, the hexahydrate form (HyF) is the most stable at high RH, and transformations between hydrates can occur during storage or processing.[4][5] This complex behavior underscores the importance of characterizing the specific hydrate form being used in any experimental work, as solubility is an intrinsic property of the solid-state form in equilibrium with the solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| Synonyms | Strychnidin-10-one sulfate pentahydrate | [7][8] |

| CAS Number | 60491-10-3 | [6][9][10] |

| Molecular Formula | (C₂₁H₂₂N₂O₂)₂·H₂SO₄·5H₂O | [3][11] |

| Molecular Weight | 856.99 g/mol | [10][11] |

| Appearance | White to very pale yellow, crystalline powder | [1][3] |

| pH of Solution | 5.5 (1:100 aqueous solution) | [2][3] |

| Stability | Stable under proper conditions; light-sensitive | [3][9] |

| Incompatibilities | Strong oxidizing agents, strong bases, alkalies, and various salts (e.g., carbonates, benzoates, iodides) | [9][12][13][14] |

Chapter 2: Fundamentals of Aqueous Solubility

The dissolution of strychnine sulfate in water is governed by the balance between the energy required to break the ionic bonds of the crystal lattice (lattice energy) and the energy released when the ions are hydrated by water molecules (hydration energy). Its behavior in solution is primarily influenced by pH and temperature.

The Critical Role of pH

Strychnine is a weak base. Its sulfate salt is formed from a weak base and a strong acid (sulfuric acid). In an aqueous solution, the strychnine sulfate salt dissociates, and the strychnine cation exists in a pH-dependent equilibrium with its conjugate free base. The protonated strychnine cation is readily soluble, while the neutral free base has very low water solubility (approximately 160 mg/L at 25°C).[2]

The pH of a 1% solution of strychnine sulfate is approximately 5.5, which is acidic.[2][3] In this pH range, the equilibrium heavily favors the protonated, soluble form. However, if the pH of the solution is raised by adding a base, the equilibrium will shift towards the formation of the neutral free base. Once the concentration of the free base exceeds its solubility limit, it will precipitate out of the solution. This is the chemical basis for the incompatibility of strychnine sulfate with alkalies and alkaline salts like carbonates and bicarbonates.[12][13][14]

Figure 1. pH-dependent equilibrium of strychnine sulfate in an aqueous solution.

The Influence of Temperature

As with most solid solutes, the solubility of strychnine sulfate in water is temperature-dependent. It is reported to be more soluble in hot water, a property that can be leveraged for preparing concentrated stock solutions.[1] This indicates that the dissolution process is endothermic, meaning that energy is absorbed from the surroundings to break down the crystal lattice.

Chapter 3: Quantitative Solubility Profile

Quantitative data on the solubility of this compound is available from multiple sources, providing a consistent picture of its behavior under standard conditions.

Table 2: Aqueous Solubility of Strychnine Sulfate

| Parameter | Value | Temperature | Source(s) |

| Solubility | ~29 g/L | Room Temperature | [1] |

| Solubility | 1 g in 35 mL | Not Specified | [2] |

| Solubility | 2.9 g in 100 mL | Not Specified | [13] |

| Solubility in Hot Water | Freely Soluble ("almost transparency") | Elevated | [1] |

| Solubility in Ethanol | Slightly Soluble | Not Specified | [1] |

| Solubility in Ether | Insoluble | Not Specified | [1][2] |

The data consistently indicate a solubility of approximately 29 g/L (or 2.9 g/100 mL) at or near room temperature. It is critical to note that these values likely correspond to one of the more common, stable hydrates. Significant deviations could occur if a less stable or different hydrate form is used.[4][5]

Chapter 4: Standardized Protocol for Experimental Solubility Determination

To ensure accurate and reproducible solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for this purpose. This protocol is designed as a self-validating system, beginning with the crucial step of material characterization.

Sources

- 1. Strychnine Sulfate | 60491-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Eight Hydrates of Strychnine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strychnine sulfate,pentahydrate | 60491-10-3 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | C42H56N4O13S | CID 76965789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. STRYCHNINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Strychnine sulfate | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strychnine sulfate pentahydrate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Strychnine Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a highly potent indole alkaloid, demands rigorous control over its storage and handling to ensure its chemical integrity for research and pharmaceutical development. This technical guide provides a comprehensive overview of the critical factors influencing the stability of this compound. It delves into the compound's physicochemical properties, recommended storage conditions, and potential degradation pathways. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies in line with international regulatory standards and for developing a stability-indicating analytical method, offering a self-validating system for researchers to ensure the quality and reliability of this challenging compound.

Introduction: The Chemical and Pharmacological Profile of this compound

Strychnine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree, is a potent neurotoxin that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors in the spinal cord and brainstem. This antagonism leads to a state of excessive neuronal excitation, resulting in severe muscle convulsions. While historically used in medicine in very small doses, its primary contemporary applications are as a rodenticide and as a valuable research tool in neurobiology to study glycine receptors and inhibitory neurotransmission.[1][2]

The sulfate salt, specifically the pentahydrate form (C₄₂H₄₄N₄O₄·H₂SO₄·5H₂O), is often used due to its increased solubility in water compared to the free base.[3] However, the hydrated nature of this salt introduces complexities regarding its solid-state stability, which is a central focus of this guide.

Physicochemical Properties and Intrinsic Stability

Understanding the fundamental properties of this compound is paramount to establishing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₄N₄O₄·H₂SO₄·5H₂O | [4] |

| Molecular Weight | 856.99 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [4] |

| Solubility | Soluble in water | [3] |

| Intrinsic Stability | Stable under recommended storage conditions, but light-sensitive.[5][6][7] | [5][6][7] |

| Incompatibilities | Strong oxidizing agents, strong bases, and alkalies.[5][6] | [5][6] |

Strychnine itself is a relatively stable compound under abiotic conditions.[8] It is reported to be photostable and does not readily hydrolyze at a pH between 5 and 9.[8] However, its stability is significantly influenced by its physical form and the presence of external stressors.

The Critical Role of Hydration State

A pivotal aspect of strychnine sulfate's stability is its existence in multiple hydration states. Research has identified as many as eight different hydrates of strychnine sulfate, with the pentahydrate and hexahydrate being common forms.[9][10] The specific hydrate present is highly dependent on the ambient relative humidity (RH).

Long-term storage experiments have shown that certain hydrates are stable at ambient conditions (20–60% RH).[9] However, transitions between different hydrated forms can occur with changes in humidity. This is a critical consideration, as changes in the crystal lattice due to loss or gain of water can impact the material's physical properties and potentially its chemical stability. Interestingly, studies have shown that it is not possible to obtain a crystalline water-free form of strychnine sulfate through drying, as this leads to a loss of crystallinity, highlighting the integral role of water in stabilizing the crystal structure.[10]

Recommended Storage and Handling Conditions

Based on its known properties and incompatibilities, the following storage and handling conditions are mandated to preserve the integrity of this compound.

-

Temperature: Store in a cool place. Some suppliers recommend storage at room temperature, while others suggest refrigeration.[1][11] For long-term storage, maintaining a consistent, controlled room temperature is advisable.

-

Light: The compound is light-sensitive.[5][12] It must be stored in a light-resistant container, such as an amber glass vial, and kept in a dark location.[12]

-

Atmosphere: Keep the container tightly closed to protect from atmospheric moisture, which can alter the hydration state.[12] Storage in a well-ventilated area is also recommended.[12]

-

Security: Due to its high toxicity, this compound must be stored in a locked, secure cabinet or poison cupboard, with access restricted to authorized personnel only.[5][12]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and alkalies to prevent chemical degradation.[5][6]

Potential Degradation Pathways: A Proactive Approach

While strychnine is intrinsically quite stable, it is not inert. Understanding its potential degradation pathways is essential for developing stability-indicating analytical methods and for predicting its long-term stability. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are the primary tool for this purpose.[13]

Caption: Potential Degradation Pathways of Strychnine Sulfate.

Hydrolytic Degradation

Strychnine is reported to be stable against hydrolysis in the pH range of 5-9.[8] However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be forced. Given the complex ring structure, hydrolysis of the lactam ring is a potential, albeit likely slow, degradation pathway.

Oxidative Degradation

Oxidation is a significant degradation pathway for strychnine. The tertiary amine is susceptible to oxidation.

-

N-Oxidation: Metabolic studies have identified strychnine N-oxide as a major metabolite, indicating that the nitrogen atom in the piperidine ring is a likely site of oxidation.[4] This is a probable degradation product under oxidative stress (e.g., exposure to hydrogen peroxide).

-

Ring Opening: Strong oxidizing agents can lead to more extensive degradation.[9] This can involve the formation of a new lactam group, a ketone, and a carboxylic acid, suggesting oxidative cleavage of the intricate ring system.

Photolytic Degradation

Strychnine is generally considered to be photostable.[8] Studies have shown minimal degradation even after prolonged exposure to light. However, as per ICH guidelines, photostability testing should still be conducted to confirm this and to ensure that no degradation occurs in the presence of excipients in a formulated product.

Thermal Degradation

At elevated temperatures, this compound undergoes complex physical and chemical changes.

-

Dehydration: As temperatures increase, the water of hydration is lost. This occurs in a stepwise manner, and at temperatures above 160°C, the material may become amorphous.[9]

-

Decomposition: At temperatures around 200°C and higher, decomposition of the sulfate salt to the strychnine free base can occur.[5][9] Further heating leads to the emission of toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5][8]

Experimental Protocols for Stability Assessment

A robust stability assessment program is built on a foundation of systematic experimentation. The following protocols are designed to provide a framework for evaluating the stability of this compound.

Forced Degradation (Stress Testing) Protocol

The objective of this study is to intentionally degrade the sample to identify potential degradation products and to establish the specificity of the analytical method. The target degradation is typically 5-20%.[6]

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw samples at various time points and dilute for analysis.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in a stability chamber. At various time points, dissolve a weighed amount of the powder in the solvent and dilute for analysis.

-

Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9] A control sample should be protected from light. After exposure, prepare the samples for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method (see Section 5.2).

Stability-Indicating Analytical Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown degradation products.

Example HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 260 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

Method Validation (as per ICH Q2(R1)):

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing the stressed samples from the forced degradation study. The method should show baseline separation of the strychnine peak from all degradation product peaks and any other potential impurities. Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion: A Framework for Ensuring Integrity

The stability of this compound is a multifaceted issue, profoundly influenced by its complex hydration behavior and susceptibility to oxidative and thermal degradation. This guide has provided a detailed framework for understanding and managing these challenges. By implementing the recommended storage and handling protocols, researchers can minimize the risk of inadvertent degradation. Furthermore, the systematic application of forced degradation studies and the development of a fully validated, stability-indicating analytical method provide a robust, self-validating system to ensure the identity, purity, and quality of this compound throughout its lifecycle in a research or development setting. This adherence to scientific integrity and rigorous experimental design is not merely a matter of good practice but a necessity when working with a compound of such high potency and toxicological significance.

References

- European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441071, Strychnine.

- Kahlenberg, V., et al. (2020). The Eight Hydrates of Strychnine Sulfate. Crystal Growth & Design, 20(8), 5326–5338.

- gmp-compliance.org. (2014). New EMA Guideline on Stability Testing for Applications for Variations.

- European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products.

- LookChem. (n.d.). Cas 6101-43-5, this compound.

- American Chemical Society Publications. (2020). The Eight Hydrates of Strychnine Sulfate. Crystal Growth & Design.

- European Medicines Agency. (n.d.). Quality: stability.

- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Strychnine Sulfate.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Strychnine Sulfate.

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.

- MedCrave. (2016). Forced Degradation Studies.

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- PubMed. (2000). Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports.

- PubMed. (1995). Fatal strychnine poisoning: application of gas chromatography and tandem mass spectrometry.

- PubMed. (2005). Determination of strychnine in human blood using solid-phase extraction and GC-EI-MS.

Sources

- 1. The Production and Evaluation of an Electrochemical Sensors for Strychnine and Its Main Metabolite Strychnine N-Oxide for Their Use in Biological Samples | MDPI [mdpi.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Strychnine Sulfate | 60491-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 5. The Eight Hydrates of Strychnine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. 377. The alkaline degradation of strychnine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

Strychnine Sulfate Pentahydrate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of strychnine sulfate pentahydrate, a pivotal compound in neuropharmacological research. Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a synthesized understanding grounded in established scientific principles. We will delve into its fundamental properties, mechanism of action, and practical applications, providing both the "what" and the "why" that are critical for rigorous scientific inquiry.

Core Identification and Chemical Properties

This compound is the salt form of strychnine, a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1][2] Its conversion to a sulfate salt enhances its stability and solubility in aqueous solutions, making it more amenable for laboratory use.

The definitive identifiers for this compound are its CAS (Chemical Abstracts Service) number and molecular formula.

It is important to note that while the above formula is the most accurate representation, variations may be encountered in different databases. For instance, C₄₂H₅₆N₄O₁₃S is an alternative representation that consolidates all atoms into a single string.[2][8]

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 856.99 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥97.0% | [3][5] |

| Stability | Stable, but light-sensitive. Incompatible with strong oxidizing agents, strong bases, and alkalies. | [2][9] |

| Storage | Store at room temperature in a locked poison cupboard. | [1][2][9] |

Mechanism of Action: A Potent Glycine Receptor Antagonist

Strychnine's profound physiological effects are primarily due to its action as a potent neurotoxin.[1] It functions as a selective and competitive antagonist of the glycine receptor (GlyR), an ionotropic receptor that is crucial for inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem.[1][10][11]

The normal function of glycine as an inhibitory neurotransmitter is to dampen neuronal excitability. When glycine binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane. This makes it more difficult for the neuron to fire an action potential.

Strychnine disrupts this process by binding to the same site on the glycine receptor as glycine, but without activating the channel.[11] This competitive antagonism blocks the inhibitory signals, leading to a state of disinhibition and excessive neuronal excitation.[10][11] The result is uncontrolled muscle contractions, convulsions, and, at high doses, death by asphyxia due to paralysis of the respiratory muscles.[10]

The following diagram illustrates the antagonistic action of strychnine at the glycine receptor.

Caption: Workflow for an in vitro patch-clamp experiment investigating strychnine's effects.

Safety and Handling

This compound is an extremely toxic compound and must be handled with the utmost care in a controlled laboratory environment. [2]Acute exposure can cause convulsions, respiratory failure, and death. [10][12]Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols. [5]Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. All work should be conducted in a certified chemical fume hood.

Conclusion

This compound, with its well-defined chemical properties and highly specific mechanism of action, remains a cornerstone of neuropharmacological research. Its role as a potent and selective glycine receptor antagonist allows for the precise dissection of inhibitory neural circuits and the broader study of synaptic transmission. While its toxicity necessitates stringent safety measures, its value as a research tool is undeniable. This guide has provided a comprehensive overview to support its informed and effective use in the laboratory.

References

- LookChem. (n.d.). Cas 6101-43-5, this compound.

- PubChem. (n.d.). This compound | C42H56N4O13S | CID 76965789.

- Wikipedia. (n.d.). Strychnine.

- Sciedco. (n.d.). Strychnine Sulfate (Sulphate) Pentahydrate, Min. 97.0 (T), 25 g.

- Inchem.org. (n.d.). Strychnine (PIM 507).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 6101-43-5,this compound | lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sciedco.ca [sciedco.ca]

- 7. Strychnine sulfate,pentahydrate | 60491-10-3 [chemicalbook.com]

- 8. This compound | C42H56N4O13S | CID 76965789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 6101-43-5 [chemicalbook.com]

- 10. Strychnine - Wikipedia [en.wikipedia.org]

- 11. Strychnine (PIM 507) [inchem.org]

- 12. Strychnine sulfate | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hydration States of Strychnine Sulfate: A Comprehensive Technical Guide for Researchers

Introduction: The Critical Role of Hydration in Crystalline Solids

In the realm of pharmaceutical sciences and materials research, the crystalline form of an active pharmaceutical ingredient (API) is of paramount importance. It governs a multitude of critical parameters, including solubility, dissolution rate, bioavailability, and stability.[1] Polymorphism, the ability of a substance to exist in multiple crystalline forms, presents both challenges and opportunities in drug development.[2][3] A specific and prevalent subset of this phenomenon is the formation of hydrates, where water molecules are incorporated into the crystal lattice of a compound.[3]

Strychnine sulfate, the salt of the well-known alkaloid neurotoxin, serves as a compelling and complex case study in hydrate formation.[1][4] Historically used in medicine as a stimulant and tonic, and more recently as a rodenticide and a tool in neuroscience research, its solid-state properties are of significant interest.[5][6][7] Early reports dating back over a century identified the existence of a pentahydrate and a hexahydrate.[1][4] However, recent comprehensive investigations have revealed a far more intricate landscape, with no fewer than eight distinct hydrate forms.[1][4]

This technical guide provides an in-depth exploration of the different hydrates of strychnine sulfate. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of structural characteristics, stability profiles, and the analytical methodologies required for their characterization. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Known Hydrates of Strychnine Sulfate: A Family of Eight

Recent research has expanded our understanding of strychnine sulfate's hydration behavior, identifying eight distinct forms designated HyA through HyH.[1][4] Of these, three are stable under ambient conditions, while the others are transient, existing only within specific and often narrow ranges of relative humidity (RH).[1][4] A crucial finding is that a crystalline anhydrous form of strychnine sulfate has not been successfully isolated, underscoring the integral role of water molecules in stabilizing its crystal lattice.[1][4]

The most well-characterized and historically recognized forms are the "pentahydrate" (HyA) and the "hexahydrate" (HyF).[1][4]

Stable Hydrates at Ambient Conditions:

-

HyA ("Pentahydrate"): This form is one of the most commonly encountered and is stable under typical laboratory conditions.[4] Its crystal structure has been determined, revealing a monoclinic space group C2.[4] The precise stoichiometry is closer to 5.28 molecules of water per formula unit of strychnine sulfate.[1]

-

HyF ("Hexahydrate"): Identified as the most stable hydrate at high water activities and room temperature.[1][4] It crystallizes in the tetragonal space group P43212.[1]

-

HyC: Also found to be stable at ambient conditions and is the form present in some commercial samples of strychnine sulfate.[1][4]

Transient and Low-Humidity Hydrates:

The remaining five hydrates are less stable and are typically observed as intermediate phases during dehydration or at very low relative humidity levels.[1][4] These include:

-

HyB ("Dihydrate")

-

HyD

-

HyE

-

HyG

-

HyH

The existence of these transient forms highlights the dynamic nature of strychnine sulfate's hydration and the critical importance of precise environmental control during analysis and storage.

Physicochemical Properties and Interconversion Pathways

The stability of each hydrate is intricately linked to temperature and, most significantly, to the ambient relative humidity. The transitions between these forms are often reversible and follow specific pathways. Understanding these pathways is essential for controlling the solid form of strychnine sulfate during manufacturing and storage.

Data Presentation: Comparative Properties of Strychnine Sulfate Hydrates

| Hydrate Form | Common Name | Stability at Ambient RH (20-60%) | Crystal System | Space Group | Water Content (moles H₂O/mole salt) |

| HyA | Pentahydrate | Stable | Monoclinic | C2 | ~5.29 |

| HyB | Dihydrate | Unstable (forms at RH ≤12%) | - | - | ~2.0 |

| HyC | - | Stable | - | - | ~4.7 (at 43% RH) |

| HyD | - | Unstable (forms from HyC at ~6% RH) | - | - | Intermediate |

| HyE | - | Unstable (forms from HyC at ~2% RH) | - | - | <2.0 |

| HyF | Hexahydrate | Stable (especially at high RH) | Tetragonal | P43212 | ~6.0 |

| HyG | - | Unstable (forms from HyF at ~5% RH) | - | - | Intermediate |

| HyH | - | Unstable (forms from HyF at <5% RH) | - | - | Intermediate |

Data synthesized from comprehensive crystallographic and analytical studies.[1][4]

The interconversion between these hydrates is a dynamic process. For instance, the pentahydrate (HyA) can reversibly convert to the dihydrate (HyB) at a relative humidity of around 10%.[1][4] Similarly, a series of transitions exist for other forms, such as HyC ↔ HyD ↔ HyE and HyF ↔ HyG ↔ HyH, with the specific pathway depending on the starting material and environmental conditions.[1][4]

Visualization of Interconversion Pathways

The relationships and transformations between the different hydrate forms can be visualized as a workflow. This diagram illustrates the influence of relative humidity on the stability and conversion of the major strychnine sulfate hydrates.

Caption: Hydrate interconversion pathways based on relative humidity.

Experimental Protocols for Preparation and Characterization

The ability to reliably prepare and accurately characterize the different hydrates of strychnine sulfate is fundamental to any research or development activity involving this compound. The following section outlines validated protocols for these purposes.

Preparation of Specific Hydrates

Expertise & Experience: The choice of crystallization method directly influences the resulting hydrate form. Rapid cooling of a saturated solution tends to yield the pentahydrate (HyA), while slow, controlled evaporation at ambient temperature favors the formation of the most stable hexahydrate (HyF). The other, less stable hydrates are not typically prepared directly from solution but are generated by subjecting a stable parent hydrate to controlled, low-humidity environments. This highlights a key principle in solid-state chemistry: kinetic versus thermodynamic control of crystallization.

-

Protocol 1: Preparation of Hydrate HyA (Pentahydrate)

-

Prepare a saturated aqueous solution of strychnine sulfate at approximately 90°C.

-

Cool the solution to 45°C.

-

Allow the solution to stand for several hours.

-

Collect the resulting elongated prismatic crystals by filtration.

-

The collected solid is predominantly HyA.[1]

-

-

Protocol 2: Preparation of Hydrate HyF (Hexahydrate)

-

Protocol 3: Preparation of Low-Humidity Hydrates (e.g., HyB, HyD, HyE)

-

Place a sample of a stable parent hydrate (e.g., HyA or HyC) in a desiccator or a controlled humidity chamber.

-

For HyB, store HyA at a relative humidity of ≤12%.[1]

-

For HyD and HyE, store HyC at approximately 6% and 2% RH, respectively.[1]

-

The transformation can be monitored gravimetrically or by spectroscopic methods to determine completion.

-

Characterization Workflow

Trustworthiness: A multi-technique approach is essential for the unambiguous characterization of hydrate forms. Relying on a single analytical method can be misleading. For instance, thermogravimetric analysis (TGA) can quantify water content but does not provide information about the crystal structure. Conversely, X-ray diffraction (XRD) reveals the crystal structure but is less precise for quantifying water content. By combining multiple, complementary techniques, a self-validating and trustworthy characterization is achieved.

Visualization of the Analytical Workflow

This diagram outlines a logical workflow for the comprehensive characterization of a strychnine sulfate hydrate sample.

Caption: A multi-technique workflow for hydrate characterization.

Detailed Methodologies

-

Single-Crystal X-Ray Diffraction (SCXRD)

-

Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous identification of the hydrate form and its stoichiometry.[8]

-

Protocol:

-

Grow a suitable single crystal (typically >0.1 mm) using methods described above.[8]

-

Mount the crystal on a goniometer.

-

Cool the crystal (e.g., to 173 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

-

Process the data to solve and refine the crystal structure.

-

-

-

Powder X-Ray Diffraction (PXRD)

-

Purpose: To obtain a characteristic diffraction pattern or "fingerprint" of a crystalline solid, used for phase identification, purity assessment, and to monitor transformations.

-

Protocol:

-

Gently grind a representative sample of the hydrate to a fine powder.

-

Mount the powder on a sample holder.

-

Acquire the diffraction pattern over a relevant 2θ range.

-

For studying transformations, utilize a humidity-controlled stage to collect patterns at varying RH levels.[4]

-

-

-

Thermogravimetric Analysis (TGA)

-

Purpose: To measure the change in mass of a sample as a function of temperature, allowing for the quantification of water content.[8]

-

Protocol:

-

Place a small, accurately weighed amount of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The stepwise mass loss corresponds to the dehydration events.

-

-

-

Differential Scanning Calorimetry (DSC)

-

Purpose: To measure the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as dehydration, melting, and solid-solid transitions.[9]

-

Protocol:

-

Seal a small amount of sample in an aluminum pan.

-

Heat the sample at a constant rate alongside an empty reference pan.

-

The difference in heat flow is recorded, with endothermic peaks typically indicating dehydration or melting.

-

-

-

Gravimetric Moisture Sorption (GMS)

-

Purpose: To measure the amount of water vapor sorbed or desorbed by a sample at different relative humidities, providing critical information on hygroscopicity, hydrate formation, and stability.[1][4]

-

Protocol:

-

Place a sample in a GMS analyzer.

-

Expose the sample to a series of increasing and then decreasing RH steps at a constant temperature.

-

The instrument records the change in mass at each step until equilibrium is reached.

-

Plotting the change in mass versus RH generates a sorption-desorption isotherm.

-

-

-

Infrared (IR) Spectroscopy

-

Purpose: To probe the vibrational modes of molecules. In hydrate analysis, it is particularly sensitive to the O-H stretching and bending vibrations of water molecules, providing insight into the hydrogen-bonding environment.[8]

-

Protocol:

-

Record the IR spectrum of the sample using an attenuated total reflectance (ATR) or KBr pellet method.

-

Analyze the region between 3000 and 3600 cm⁻¹ for changes in the O-H stretching bands, which are indicative of different water environments in the various hydrates.

-

Variable-temperature IR spectroscopy can be used to monitor dehydration processes in real-time.[1][4]

-

-

Conclusion and Future Outlook

The case of strychnine sulfate exemplifies the intricate nature of pharmaceutical hydrates. What was once considered a simple system of a penta- and hexahydrate is now understood to be a complex family of at least eight distinct, interconverting crystalline forms.[1][4] This complexity underscores the necessity for rigorous, multi-technique characterization in modern drug development and materials science. For professionals in these fields, controlling the solid form is not merely an academic exercise but a prerequisite for ensuring product quality, stability, and performance.[1]

The methodologies and insights presented in this guide provide a robust framework for investigating the hydrates of strychnine sulfate and can be extrapolated to the study of other complex hydrating systems. Future research may focus on the computational prediction of hydrate stability, the kinetics of interconversion, and the impact of these different forms on the dissolution and bioavailability of strychnine sulfate in various formulations. A thorough understanding of these phenomena is indispensable for the rational design and control of crystalline materials.

References

- Ullrich, K., et al. (2020). The Eight Hydrates of Strychnine Sulfate. Crystal Growth & Design.

- Ullrich, K., et al. (2020). The Eight Hydrates of Strychnine Sulfate. PubMed Central.

- MDPI. (n.d.). Analytical and Experimental Technology for Marine Gas Hydrate. MDPI.

- PubChem. (n.d.). Strychnine sulfate pentahydrate. PubChem.

- Urban, T., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PubMed Central.

- LookChem. (n.d.). Cas 6101-43-5, this compound. LookChem.

- MDPI. (n.d.). Advances in Characterizing Gas Hydrate Formation in Sediments with NMR Transverse Relaxation Time. MDPI.

- Wikipedia. (n.d.). Analytical chemistry. Wikipedia.

- Ovid. (n.d.). CHARACTERISATION OF GAS HYDRATES FORMATION USING... : Journal of Thermal Analysis and Calorimetry. Ovid.

- PubChem. (n.d.). Strychnine sulfate. PubChem.